![molecular formula C15H17N3O4S B2992561 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole CAS No. 2034488-43-0](/img/structure/B2992561.png)
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrrolidine ring, a sulfonyl group, and a benzo[d][1,3]dioxol-5-yl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrrolidines are organic compounds with a five-membered ring containing four carbon atoms and one nitrogen atom. The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through various organic reactions. For example, pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Pyrrolidines can be synthesized through various methods including the reduction of pyrrolidones or the cyclization of γ-amino acids .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and pyrrolidine rings would provide a degree of rigidity to the molecule, while the sulfonyl and benzo[d][1,3]dioxol-5-yl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation. The pyrrolidine ring could potentially undergo N-alkylation or N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Chemical Reactivity
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it is involved in the creation of sulfonamides and sulfonyl fluorides, highlighting its role in developing novel chemical entities with potential biological activities. This compound's chemical reactivity facilitates the formation of structures like pyrazoles, isoxazoles, and pyrimidinethiones, underlining its importance in medicinal chemistry for generating diverse pharmacophores (Tucker et al., 2015).
Antimicrobial and Antioxidant Properties
The compound and its derivatives have been explored for antimicrobial properties, with studies revealing that certain sulfonamide-based heterocycles exhibit significant antimicrobial activities. This suggests its utility in developing new antimicrobial agents that can address the growing concern of antibiotic resistance. Moreover, the antioxidant properties of related pyrazole derivatives are investigated, showing potential in combating oxidative stress, a factor in various chronic diseases (Alsaedi et al., 2019).
Structural and Molecular Analysis
Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including those related to the compound , contribute to understanding the molecular interactions and stability of these compounds. Such analyses are crucial for designing compounds with desired physical and chemical properties, making them suitable candidates for further biological evaluation and drug development (Kumara et al., 2017).
Development of Hybrid Compounds
Sulfonamide-based hybrid compounds, incorporating structures like pyrazole, have shown a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The design and synthesis of such hybrids are informed by the structural features and reactivity of compounds like 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole, underscoring its significance in medicinal chemistry for the creation of multifunctional therapeutic agents (Ghomashi et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-17-9-13(7-16-17)23(19,20)18-5-4-12(8-18)11-2-3-14-15(6-11)22-10-21-14/h2-3,6-7,9,12H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTKEYYDOYEXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

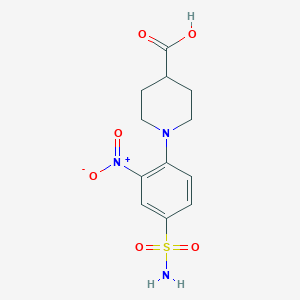
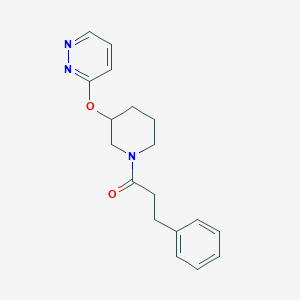

![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2992484.png)
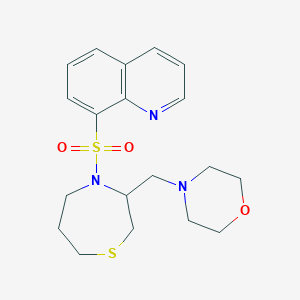
![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)
![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)
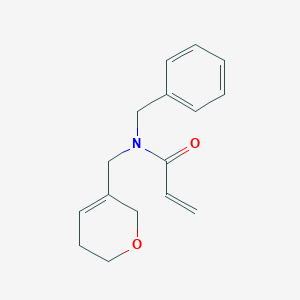

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)

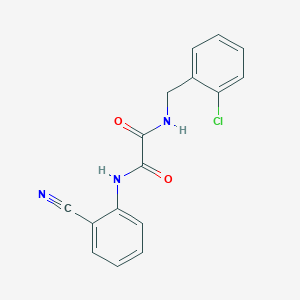
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)